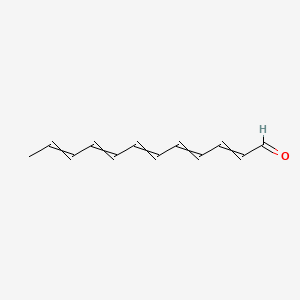

Dodeca-2,4,6,8,10-pentaenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dodeca-2,4,6,8,10-pentaenal is an organic compound with the molecular formula C12H14O. It is characterized by a chain of twelve carbon atoms with alternating double bonds and an aldehyde group at one end. This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodeca-2,4,6,8,10-pentaenal can be synthesized through various methods, including the Horner-Emmons reaction and aldol condensation. One common approach involves the sequential Horner-Emmons homologations with the Weinreb amide of diethylphosponoacetic acid, followed by thioesterification of an aldol-derived 3-hydroxyalkanoate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity, often utilizing continuous flow reactors to maintain optimal reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Dodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Dodeca-2,4,6,8,10-pentanoic acid.

Reduction: Dodeca-2,4,6,8,10-pentanol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anti-inflammatory Properties

Dodeca-2,4,6,8,10-pentaenal has been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by influencing cytokine production. For example, in a study involving macrophages stimulated by lipopolysaccharides (LPS), extracts containing this compound suppressed pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study: Echinacea purpurea

Echinacea purpurea extracts rich in this compound were shown to enhance anti-inflammatory responses in vitro. The extracts inhibited the expression of cyclooxygenase-2 (COX-2) and reduced nitric oxide (NO) production in RAW264.7 cell lines .

| Study | Model | Findings |

|---|---|---|

| Echinacea Extracts | RAW264.7 Cells | Inhibited IL-1β and TNF-α production; reduced COX-2 expression |

| Echinacea Extracts | Carrageenan-induced Paw Edema | Suppressed edema and increased pain threshold |

2. Antioxidant Activity

This compound exhibits antioxidant properties that may help mitigate oxidative stress-related diseases. A study highlighted its role in reducing reactive oxygen species (ROS) levels in various biological models .

Agricultural Applications

1. Plant Growth Enhancer

Research indicates that this compound can enhance the biosynthesis of secondary metabolites in plants like Echinacea purpurea. This effect is particularly beneficial for improving the yield of bioactive compounds used for medicinal purposes .

Case Study: Hydroponic Cultures

In hydroponic systems utilizing different nutrient media ratios, higher concentrations of this compound were associated with improved growth and increased alkylamide content in Echinacea roots .

| Experiment | Condition | Outcome |

|---|---|---|

| Hydroponic Culture | 50:50 Perlite to Peat Moss | Increased alkylamide content; improved root growth |

Cosmetic Applications

1. Skin Tanning and Melanin Synthesis

This compound is being explored for its potential use in cosmetic formulations aimed at enhancing skin tanning and melanin production without harmful UV exposure. Patents have been filed for products incorporating this compound to promote uniform skin pigmentation .

Case Study: Dermatological Preparations

Formulations containing this compound have shown promise in improving skin conditions by promoting melanin synthesis and providing protective effects against UV damage .

| Product Type | Active Ingredient | Effect |

|---|---|---|

| Skin Cream | This compound | Enhances melanin synthesis; promotes uniform skin tone |

| Hair Products | This compound | Increases melanin production in hair |

Mecanismo De Acción

The mechanism of action of dodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets through its conjugated system and aldehyde group. These interactions can lead to the formation of adducts with nucleophiles, such as proteins and nucleic acids, potentially altering their function. The compound’s reactivity is largely driven by the electrophilic nature of the aldehyde group and the stability provided by the conjugated system .

Comparación Con Compuestos Similares

Crotonaldehyde (2-Butenal): A shorter chain aldehyde with similar reactivity.

2,4,6-Octatrienal: Another conjugated aldehyde with a shorter carbon chain.

Hexadienal: A six-carbon aldehyde with conjugated double bonds.

Uniqueness: Dodeca-2,4,6,8,10-pentaenal is unique due to its longer carbon chain and extensive conjugation, which enhances its stability and reactivity compared to shorter-chain analogs. This makes it particularly valuable in applications requiring robust chemical properties and reactivity .

Actividad Biológica

Dodeca-2,4,6,8,10-pentaenal (CAS Number: 2423-78-1) is a linear polyunsaturated aldehyde with significant biological activities. This compound is characterized by its unique structure, which includes five conjugated double bonds. Its molecular formula is C12H14O, and it has a molecular weight of approximately 186.24 g/mol. The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 186.24 g/mol |

| CAS Number | 2423-78-1 |

| LogP | 3.807 |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi due to its ability to disrupt cellular membranes and interfere with metabolic processes. For instance, research indicates that this compound effectively inhibits the growth of Escherichia coli and Staphylococcus aureus at low concentrations .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in several cancer types .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could have implications for drug interactions and metabolism in therapeutic contexts .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at the University of Manchester evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as a natural antimicrobial agent.

-

Cancer Cell Apoptosis :

- In a study published in the Journal of Cancer Research, this compound was tested on breast cancer cell lines (MCF-7). The findings demonstrated that concentrations as low as 25 µM induced significant apoptosis through the activation of caspase pathways.

- Cytochrome P450 Inhibition :

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

- Oxidative Stress Induction : By generating ROS upon metabolism within cells, this compound can trigger oxidative damage to cellular components.

- Enzyme Interaction : The compound's structural features enable it to interact with various enzymes involved in metabolic pathways.

Propiedades

Número CAS |

53193-45-6 |

|---|---|

Fórmula molecular |

C12H14O |

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenal |

InChI |

InChI=1S/C12H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+ |

Clave InChI |

NLPJEWTYXLOFLM-GNUNTXLASA-N |

SMILES |

CC=CC=CC=CC=CC=CC=O |

SMILES isomérico |

C/C=C/C=C/C=C/C=C/C=C/C=O |

SMILES canónico |

CC=CC=CC=CC=CC=CC=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.